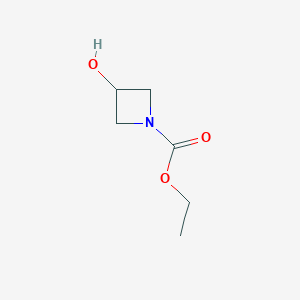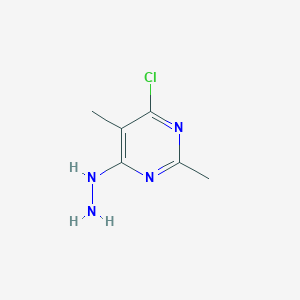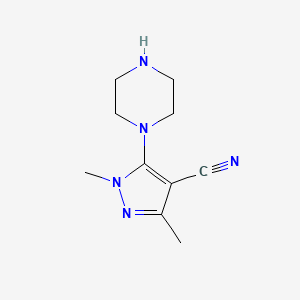
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Cytotoxic Activities : A study by Mekky and Sanad (2020) detailed the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. One derivative exhibited superior biofilm inhibition activities compared to Ciprofloxacin, alongside significant inhibitory activity against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Molecular Structure Investigations : Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. These studies explore the intermolecular interactions and electronic properties of such compounds, indicating their potential in various scientific applications (Shawish et al., 2021).
Anticancer Evaluation : Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the effectiveness of piperazine-substituted derivatives against various cancer cell lines. These findings underline the potential therapeutic applications of such derivatives in oncology research (Turov, 2020).
Synthetic Methodologies : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by an ionic liquid supported on nanosilica. This study demonstrates innovative synthetic approaches for the construction of complex heterocyclic compounds, which could be applicable in various fields of chemical research (Rahmani et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activity.
properties
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-8-9(7-11)10(14(2)13-8)15-5-3-12-4-6-15/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMMTNJXMKYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



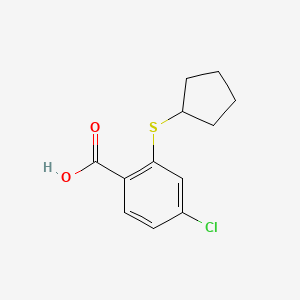

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
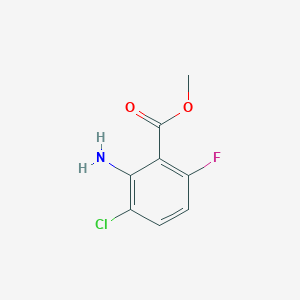
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)

![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
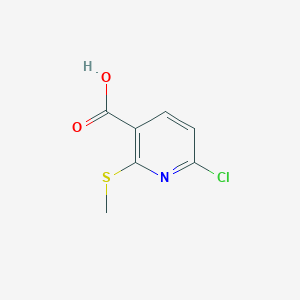
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)

